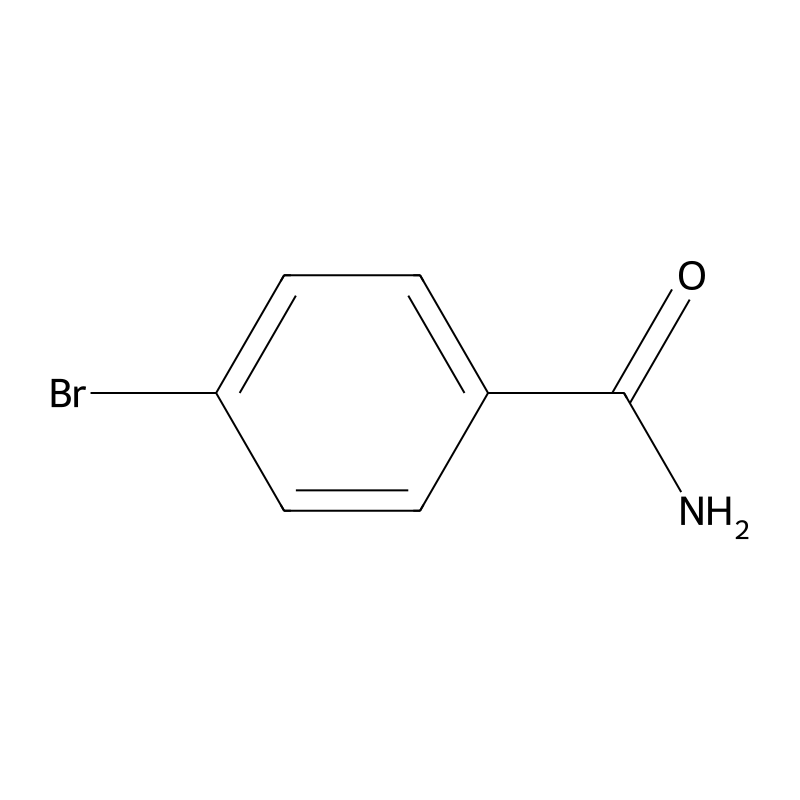

4-Bromobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystal Engineering and Material Science

- Liquid crystal behavior: Studies have explored the potential of 4-bromobenzamide derivatives to exhibit liquid crystalline behavior, making them potentially useful in various technological applications such as displays and sensors [].

- Supramolecular self-assembly: Research suggests that 4-bromobenzamide can self-assemble into well-defined structures at the molecular level, potentially leading to the development of novel functional materials with specific properties [].

Medicinal Chemistry and Drug Discovery

- Antimicrobial activity: Some studies have reported the potential of 4-bromobenzamide derivatives to exhibit antimicrobial activity against various bacterial strains []. However, further research is needed to validate these findings and understand their mechanisms of action.

- Enzyme inhibition: Certain 4-bromobenzamide derivatives have been shown to inhibit specific enzymes, suggesting their potential use in the development of new therapeutic agents []. However, further investigation is necessary to determine their efficacy and safety in vivo.

4-Bromobenzamide is an organic compound with the molecular formula CHBrNO. It features a bromine atom attached to the benzene ring of a benzamide structure, which consists of a benzene ring linked to a carbonyl group (C=O) and an amine group (NH). This compound is characterized by its white crystalline solid form and has a melting point ranging from 167°C to 169°C. The presence of the bromine atom contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies .

- Dehydration Reactions: 4-Bromobenzamide can be dehydrated to form 4-bromobenzonitrile using reagents such as cyanuric chloride .

- Cocrystallization: It can form cocrystals with dicarboxylic acids, which alters its solubility and stability properties .

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

These reactions highlight the versatility of 4-bromobenzamide in synthetic organic chemistry.

Research indicates that 4-bromobenzamide exhibits significant biological activity, particularly as an anti-inflammatory agent. For instance, N-benzyl-4-bromobenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in human gingival fibroblasts stimulated by lipopolysaccharides . This suggests potential applications in treating inflammatory conditions.

The synthesis of 4-bromobenzamide typically involves the reaction of 4-bromobenzoic acid with an amine. A common method includes:

- Dissolving 4-bromobenzoic acid (0.50 g, 2.5 mmol) and dicyclohexylcarbodiimide (0.52 g, 2.5 mmol) in dry dichloromethane.

- Adding a catalytic amount of 4-dimethylaminopyridine.

- Introducing benzylamine (327 μl, 3.0 mmol) into the mixture and stirring for approximately 12 hours.

- Filtering out precipitated dicyclohexyl urea and evaporating the solvent to obtain crude product.

- Purifying via column chromatography using dichloromethane-methanol as the eluent .

This method yields a high purity product suitable for further applications.

4-Bromobenzamide has various applications in research and industry:

- Pharmaceuticals: Its anti-inflammatory properties make it a candidate for drug development targeting inflammatory diseases.

- Material Science: The compound is used in studies involving cocrystallization, which can influence the physical properties of materials .

- Synthetic Chemistry: It serves as an important intermediate in synthesizing other organic compounds due to its reactivity.

Studies have explored the interactions of 4-bromobenzamide with biological systems, particularly its effects on inflammatory pathways. For example, it has been evaluated for its ability to inhibit IL-6 and PGE2 production in vitro, indicating its potential role in modulating inflammatory responses . Such interaction studies are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-bromobenzamide, each possessing unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Benzamide | Simple Amide | Basic structure without halogen substitution |

| 2-Bromobenzamide | Halogenated Amide | Similar reactivity but different biological activity |

| N-Benzyl-4-bromobenzamide | Substituted Benzamide | Exhibits anti-inflammatory properties |

| 4-Chlorobenzamide | Halogenated Amide | Similar structure with chlorine instead of bromine |

The uniqueness of 4-bromobenzamide lies in its specific anti-inflammatory activity attributed to the bromine substitution on the benzene ring, which can influence both chemical reactivity and biological interactions.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant